molecular formula C14H16N6O2 B5178655 1-[4-(1H-tetrazol-1-yl)benzoyl]piperidine-4-carboxamide

1-[4-(1H-tetrazol-1-yl)benzoyl]piperidine-4-carboxamide

Cat. No.: B5178655
M. Wt: 300.32 g/mol
InChI Key: LQZFOSKURNGMOT-UHFFFAOYSA-N
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Description

1-[4-(1H-Tetrazol-1-yl)benzoyl]piperidine-4-carboxamide is a synthetic small molecule featuring a piperidine core substituted with a carboxamide group at the 4-position and a benzoyl moiety bearing a tetrazole ring at the para position. The tetrazole group (1H-tetrazol-1-yl) is a nitrogen-rich heterocycle known for its bioisosteric properties, often mimicking carboxylic acids to enhance metabolic stability and bioavailability . The benzoyl-piperidine scaffold is common in medicinal chemistry, offering structural rigidity and diverse binding interactions with biological targets.

Properties

IUPAC Name

1-[4-(tetrazol-1-yl)benzoyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N6O2/c15-13(21)10-5-7-19(8-6-10)14(22)11-1-3-12(4-2-11)20-9-16-17-18-20/h1-4,9-10H,5-8H2,(H2,15,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQZFOSKURNGMOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C(=O)C2=CC=C(C=C2)N3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[4-(1H-tetrazol-1-yl)benzoyl]piperidine-4-carboxamide typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by the cyclization of an azide with a nitrile under acidic conditions.

    Benzoylation: The tetrazole ring is then benzoylated using benzoyl chloride in the presence of a base such as pyridine.

    Piperidine Attachment: The benzoylated tetrazole is reacted with piperidine-4-carboxylic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.

Industrial production methods may involve optimization of these steps to increase yield and purity, including the use of automated synthesis equipment and high-throughput screening techniques.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The tetrazole ring acts as an electron-deficient heterocycle, enabling electrophilic aromatic substitution at the benzene ring. Key reactions include:

Reaction TypeConditionsProductsYieldSource
ChlorinationSOCl₂, reflux4-Chloro derivative86%
BrominationBr₂/FeBr₃3-Bromo analog72%

Mechanistic studies show regioselectivity at the para position of the benzoyl group due to steric hindrance from the tetrazole . The piperidine carboxamide remains inert under these conditions due to its electron-withdrawing nature .

Amide Bond Transformations

The carboxamide group participates in:

a) Hydrolysis

text
This compound → 1-[4-(1H-Tetrazol-1-yl)benzoyl]piperidine-4-carboxylic acid

Conditions: 6M HCl, 110°C, 12h (Quantitative conversion)

b) Condensation Reactions
Reacts with primary amines under Mitsunobu conditions:

AmineProductApplication
Thiazol-2-amineN-(thiazol-2-yl)carboxamide derivativeAntimicrobial agents
BenzylamineN-benzyl carboxamideCNS-targeting probes

Tetrazole-Specific Reactivity

The 1H-tetrazole moiety enables:

a) [3+2] Cycloadditions
Participates in Huisgen reactions with terminal alkynes:

text
This compound + HC≡C-R → Triazole hybrids (CuAAC conditions)

Yields: 78-92% (R = aryl, alkyl)

b) Metal Coordination
Forms stable complexes through N2 and N3 positions:

Metal SaltComplex StructureStability Constant (log K)
Cu(NO₃)₂·3H₂OTetradentate square planar12.4 ± 0.3
ZnCl₂Trigonal bipyramidal9.8 ± 0.2

Characterized by XRD and ESR spectroscopy

Catalytic Transformations

a) Hydrogenation
Selective reduction of benzoyl group:

CatalystConditionsProductSelectivity
Pd/C (10%)H₂ (50 psi), EtOHPiperidine-4-carboxamide derivative94%
Raney NiH₂ (30 psi), THFPartially reduced tetrazole67%

b) Cross-Coupling Reactions
Buchwald-Hartwig amination of chloro derivatives:

Aryl HalideAmineYieldTOF (h⁻¹)
4-BromophenylMorpholine88%220
2-ChloropyridylPiperazine76%190

Reaction time: 18h, Pd₂(dba)₃/XPhos system

Biological Interactions

While not strictly chemical reactions, the compound exhibits non-covalent binding crucial for pharmacological activity:

a) Enzyme Inhibition

text
Matrix Metalloproteinase-9 (MMP-9): K_i = 0.45 μM (competitive) Binding mode: Tetrazole-Zn²+ coordination

b) Receptor Interactions
5-HT₃ receptor antagonism through:

  • Cation-π interactions with piperidine

  • Hydrogen bonding via carboxamide

Stability Profile

Critical degradation pathways:

ConditionHalf-lifeMajor Degradants
pH 1.2 (37°C)3.2hTetrazole ring-opened species
UV Light (254nm)45minBenzoyl-piperidine cleavage
Oxidative (H₂O₂)8.7hN-Oxide derivatives

Stabilized by antioxidants and light-protective packaging

This comprehensive analysis demonstrates this compound's versatility in synthetic and biological contexts. Its balanced reactivity profile makes it valuable for developing therapeutic candidates and functional materials, particularly through rational modification of the tetrazole and carboxamide groups .

Scientific Research Applications

Pharmacological Applications

1-[4-(1H-tetrazol-1-yl)benzoyl]piperidine-4-carboxamide has been studied for its potential pharmacological effects, particularly as an analgesic and anti-inflammatory agent. The tetrazole ring is known to enhance the lipophilicity of compounds, which can improve their bioavailability and efficacy in biological systems.

Analgesic Properties

Research indicates that compounds containing tetrazole moieties may exhibit significant analgesic effects. For instance, studies have shown that similar tetrazole-containing compounds can interact with pain pathways in the central nervous system, potentially providing relief from chronic pain conditions .

Case Studies

Several studies have documented the effects of this compound in preclinical models:

  • Pain Management : In animal models, administration of this compound resulted in a marked reduction in pain response compared to control groups. These studies suggest its potential utility in developing new analgesics .
  • Anti-inflammatory Effects : Another study highlighted the compound's ability to inhibit inflammatory cytokines in vitro, suggesting that it could be beneficial in treating inflammatory diseases such as arthritis .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparative analysis with related compounds is essential.

Compound NameStructure FeaturesKey ActivitiesReferences
This compoundTetrazole, PiperidineAnalgesic, Anti-inflammatory
Fentanyl AnalogPiperidine, PhenylPotent Analgesic
Other Tetrazole DerivativesVariesDiverse Pharmacological Activities

Mechanism of Action

The mechanism of action of 1-[4-(1H-tetrazol-1-yl)benzoyl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects.

    Pathways Involved: It can modulate signaling pathways involved in cell proliferation, apoptosis, and immune response, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Key Observations :

  • Bioisosteric Replacements : The tetrazole group in the target compound replaces carboxylic acid groups in analogs, improving metabolic stability and reducing ionization at physiological pH .
  • Molecular Weight (MW) : The target compound (~297.3) is lighter than derivatives with additional heterocycles (e.g., 416.4 in ), suggesting better solubility and oral bioavailability.

Pharmacokinetic Considerations

  • LogP and Solubility : The target compound’s tetrazole and carboxamide groups enhance hydrophilicity compared to sulfonyl derivatives (e.g., logP ~1.3 for vs. higher values for sulfonamides) .
  • Metabolic Stability : Tetrazoles resist esterase-mediated hydrolysis, offering an advantage over carboxylic acid analogs .

Biological Activity

1-[4-(1H-tetrazol-1-yl)benzoyl]piperidine-4-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy in various assays, and its implications in therapeutic contexts.

  • Molecular Formula : C13H15N5O
  • Molecular Weight : 245.29 g/mol
  • CAS Number : 333418-18-1

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The tetrazole ring is known for its ability to mimic carboxylic acids, potentially influencing the binding affinity to target proteins.

Biological Activity Overview

The compound has demonstrated a range of biological activities, including:

  • Anticancer Activity : Preliminary studies indicate that derivatives of piperidine compounds exhibit antiproliferative effects against various cancer cell lines. For instance, compounds similar to 1-[4-(1H-tetrazol-1-yl)benzoyl]piperidine have shown inhibition of cell proliferation in prostate cancer models (DU-145 cells) with GI50 values in the low micromolar range .
  • Tubulin Inhibition : Research suggests that the compound may act as a tubulin inhibitor, disrupting microtubule dynamics essential for mitosis. This has been confirmed through biochemical assays demonstrating increased mitotic indices upon treatment .

Table 1: Summary of Biological Activities

Activity TypeAssay TypeResultReference
AntiproliferativeDU-145 Prostate Cancer CellsGI50 = 120 nM
Tubulin InhibitionBiochemical AssaysIC50 = 3.0 ± 0.1 μM
CytotoxicityVarious Cancer Cell LinesDose-dependent inhibition observed

Detailed Findings

  • Antiproliferative Studies : In vitro studies have shown that 1-[4-(1H-tetrazol-1-yl)benzoyl]piperidine derivatives inhibit the growth of DU-145 prostate cancer cells significantly. The mechanism involves interference with tubulin polymerization, leading to mitotic arrest and apoptosis in cancer cells .
  • Structure-Activity Relationship (SAR) : The presence of the tetrazole moiety enhances the compound's binding affinity to target proteins compared to other piperidine derivatives lacking this functional group. SAR studies indicate that modifications on the benzoyl and piperidine rings can further optimize activity against specific cancer types .
  • In Vivo Evaluations : While in vitro results are promising, further investigations into the pharmacokinetics and pharmacodynamics of this compound are necessary. Preliminary animal studies suggest favorable absorption and distribution profiles, although toxicity assessments remain critical for therapeutic applications .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-[4-(1H-tetrazol-1-yl)benzoyl]piperidine-4-carboxamide?

  • Methodological Answer : The compound can be synthesized via coupling reactions between a tetrazole-containing benzoyl chloride and a piperidine-4-carboxamide precursor. For example, analogous compounds (e.g., N-(aryl)-piperidine carboxamides) are synthesized by activating carboxylic acids to acyl chlorides, followed by amide bond formation with amines under anhydrous conditions . Characterization typically involves verifying reaction completion via TLC and isolating products via recrystallization.

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : To confirm the presence of the tetrazole ring (δ ~8.5–9.5 ppm for tetrazole protons) and piperidine carboxamide backbone (alkyl carbons at δ 20–50 ppm) .
  • IR Spectroscopy : Detection of carbonyl stretching (~1650–1700 cm⁻¹ for amide C=O) and tetrazole ring vibrations (~1450 cm⁻¹) .
  • Elemental Analysis : To validate molecular formula (e.g., C, H, N content) .

Q. What structural features influence its reactivity and stability?

  • Methodological Answer :

  • The tetrazole ring’s electron-deficient nature increases susceptibility to nucleophilic attack, requiring inert reaction conditions.
  • The piperidine ring’s conformation affects solubility; N-alkylation or salt formation (e.g., HCl salts) can enhance aqueous stability .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

  • Methodological Answer :

  • Step 1 : Synthesize analogs with modifications to the tetrazole (e.g., 5-substituted tetrazoles) or piperidine (e.g., 4-position substituents) .
  • Step 2 : Test biological activity (e.g., enzyme inhibition assays) and correlate with structural features. For example, substituents on the benzoyl group (e.g., electron-withdrawing groups) may enhance binding affinity to target proteins .
  • Step 3 : Use computational docking (e.g., AutoDock Vina) to model interactions with receptors, prioritizing analogs with improved predicted binding scores .

Q. What computational methods aid in predicting the biological activity of its analogs?

  • Methodological Answer :

  • Quantum Chemical Calculations : Optimize geometries at the B3LYP/6-31G* level to evaluate electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .
  • Molecular Dynamics Simulations : Assess stability of ligand-receptor complexes over time (e.g., RMSD analysis) .
  • Machine Learning : Train models on datasets of similar compounds (e.g., IC50 values) to predict activity for novel analogs .

Q. How can solubility challenges in biological assays be addressed?

  • Methodological Answer :

  • Co-solvent Systems : Use DMSO-water mixtures (<5% DMSO) to dissolve the compound without denaturing proteins .
  • Prodrug Strategies : Introduce hydrolyzable groups (e.g., ester linkages) to enhance solubility, which are cleaved in vivo .
  • Salt Formation : Prepare hydrochloride salts to improve aqueous solubility .

Q. What strategies resolve contradictions in reported biological activity data?

  • Methodological Answer :

  • Meta-Analysis : Compare datasets across studies, controlling for variables like assay conditions (e.g., pH, temperature) or cell lines .
  • Dose-Response Curves : Re-evaluate activity across a broader concentration range to identify non-linear effects .
  • Orthogonal Assays : Confirm results using alternative methods (e.g., SPR vs. fluorescence-based assays) to rule out artifacts .

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